tert-butyl 3,4,4a,5,6,7,8,8a-octahydro-1H-2,7-naphthyridine-2-carboxylate;hydrochloride
Description
This compound (CAS: 2387602-43-7) is a bicyclic naphthyridine derivative featuring a fully saturated octahydro-2,7-naphthyridine core with a tert-butyl carbamate group at position 2 and a hydrochloride counterion. It is commonly utilized as a pharmaceutical intermediate, particularly in the synthesis of bioactive molecules targeting neurological or metabolic disorders . The hydrochloride salt enhances aqueous solubility, making it advantageous for drug formulation. The compound is available in pharmacy-grade purity (≥99%) and is supplied globally by manufacturers such as Hubei Shinrezing Pharmaceutical Technology Co., Ltd. and LGM Pharmaceuticals Inc. .
Properties
IUPAC Name |
tert-butyl 3,4,4a,5,6,7,8,8a-octahydro-1H-2,7-naphthyridine-2-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2.ClH/c1-13(2,3)17-12(16)15-7-5-10-4-6-14-8-11(10)9-15;/h10-11,14H,4-9H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJMSCDSHFSFRDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2CCNCC2C1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2387602-43-7 | |
| Record name | tert-butyl decahydro-2,7-naphthyridine-2-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
tert-butyl 3,4,4a,5,6,7,8,8a-octahydro-1H-2,7-naphthyridine-2-carboxylate; hydrochloride is a compound of interest due to its potential biological activities. This article will explore its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H25N O2·HCl
- Molecular Weight : 255.35 g/mol
- CAS Number : 1784227-31-1
The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been studied for its effects on:
- Antiparasitic Activity : Research indicates that modifications in the naphthyridine structure can significantly impact antiparasitic efficacy. For example, the presence of a phenolic hydroxyl group is essential for maintaining activity against Leishmania spp. .
- Neuroprotective Effects : Compounds similar to naphthyridine derivatives have shown promise in neuroprotection by modulating neurotransmitter levels and reducing oxidative stress .
Biological Activity Overview
The biological activity of tert-butyl 3,4,4a,5,6,7,8,8a-octahydro-1H-2,7-naphthyridine-2-carboxylate; hydrochloride has been evaluated in various studies:
| Activity | Effect Observed | Reference |
|---|---|---|
| Antiparasitic | Active against Leishmania amastigotes | |
| Neuroprotective | Potential to reduce oxidative stress | |
| Cytotoxicity | Toxicity observed in THP-1 cells |
Case Studies
-
Antiparasitic Efficacy :
A study evaluated the compound's effectiveness against Leishmania donovani. The results indicated that specific structural features were crucial for maintaining activity. The removal of the hydroxyl group led to a significant decrease in potency . -
Neuroprotective Properties :
In a neuroprotection study involving rat models, derivatives of naphthyridine were assessed for their ability to protect neuronal cells from apoptosis induced by oxidative stress. The findings suggested that modifications enhancing lipophilicity improved neuroprotective effects .
Research Findings
Recent research has focused on optimizing the structure of naphthyridine derivatives to enhance their biological activity while minimizing toxicity. Key findings include:
- Structure-Activity Relationship (SAR) : The presence of specific functional groups is critical for maintaining biological activity. For instance, the naphthyridine core's substitution patterns directly influence both antiparasitic and neuroprotective activities .
- Toxicity Profiles : While some derivatives exhibited promising activity against parasites, they also showed cytotoxic effects on mammalian cells. This highlights the need for careful structural optimization .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares the target compound with analogous naphthyridine derivatives, focusing on structural features, functional groups, and applications:
Key Research Findings
Synthetic Reactivity :
- The target compound’s octahydro-2,7-naphthyridine core is less reactive toward electrophilic substitution compared to dihydro- or tetrahydro-naphthyridines (e.g., ’s compound 9), which undergo lithiation at −42°C .
- Chlorinated analogs (e.g., CAS 679392-23-5) exhibit enhanced stability under basic conditions but require protection from light due to C–Cl bond sensitivity .
The hydrochloride salt form improves bioavailability compared to free-base analogs like tert-butyl octahydro-2,7-naphthyridine-2(1H)-carboxylate .
Industrial Relevance: The target compound is supplied by 14+ global manufacturers (e.g., ACME Group, Sibram Pharmaceuticals), indicating its industrial demand .
Critical Analysis and Limitations
- Structural vs. Functional Comparisons : The evidence lacks direct pharmacological data for the target compound, necessitating extrapolation from analogs. For example, ’s antimicrobial naphthalenecarboxylic acid derivatives share a saturated bicyclic system but differ in functional groups .
- Synthetic Challenges : Phosphorylated naphthyridines (e.g., ’s compound 9) require stringent anhydrous conditions, whereas the target compound’s synthesis is more scalable .
Q & A
Basic: What are the key synthetic routes for preparing tert-butyl 3,4,4a,5,6,7,8,8a-octahydro-1H-2,7-naphthyridine-2-carboxylate;hydrochloride?
Methodological Answer:
The synthesis typically involves multi-step organic reactions:
- Step 1: Cyclization – Formation of the naphthyridine core via condensation of precursors like 2-aminopyridine with tert-butyl acrylate under acidic/basic conditions .
- Step 2: Hydrogenation – Reduction of unsaturated bonds to achieve the octahydro structure, often using catalysts like Pd/C or Raney Ni under controlled H₂ pressure .
- Step 3: Esterification – Introduction of the tert-butyl group via Boc-protection, using di-tert-butyl dicarbonate (Boc₂O) in inert solvents (e.g., THF) .
- Final Step: Salt Formation – Reaction with HCl to yield the hydrochloride salt, critical for improving solubility and crystallinity .
Key Parameters:
| Step | Reagents/Conditions | Yield Optimization Factors |
|---|---|---|
| Cyclization | Acid (H₂SO₄)/Base (NaH), 60–80°C | Solvent polarity, reaction time |
| Hydrogenation | H₂ (1–3 atm), Pd/C, 25–50°C | Catalyst loading, temperature control |
| Esterification | Boc₂O, DMAP, THF, 0–25°C | Stoichiometry, moisture exclusion |
Basic: How is structural characterization performed for this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms stereochemistry and functional groups. For example, the tert-butyl group appears as a singlet at ~1.4 ppm (¹H), while the naphthyridine protons show distinct splitting patterns .
- X-ray Crystallography : Resolves absolute configuration (e.g., 4aR,8aS stereochemistry) and hydrogen-bonding networks in the hydrochloride form .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ for C₁₃H₂₁N₂O₂·HCl: calc. 288.1243, observed 288.1245) .
Basic: What purification strategies are effective for isolating high-purity product?
Methodological Answer:
- Chromatography : Flash column chromatography (silica gel, eluent: hexane/EtOAc gradient) removes unreacted precursors.
- Crystallization : Recrystallization from ethanol/water mixtures enhances purity (>99%) and removes hydrochloride salt impurities .
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) resolves diastereomers or regioisomers .
Advanced: How can reaction conditions be optimized using Design of Experiments (DOE)?
Methodological Answer:
DOE minimizes trial-and-error approaches. For cyclization:
- Factors : Temperature, solvent (polar vs. nonpolar), catalyst type.
- Response Variables : Yield, enantiomeric excess (ee).
- Case Study : A Plackett-Burman design identified temperature (70°C) and DMF as optimal for cyclization, improving yield from 45% to 78% .
Statistical Tools : ANOVA and response surface models (e.g., Central Composite Design) predict interactions between variables .
Advanced: How to resolve contradictions in reported biological activity data?
Methodological Answer:
Discrepancies in antimicrobial or anticancer studies may arise from:
- Purity Variations : Impurities >5% can skew IC₅₀ values. Validate purity via HPLC before assays .
- Assay Conditions : Differences in cell lines (e.g., HeLa vs. MCF-7) or culture media affect results. Standardize protocols per CLSI guidelines.
- Stereochemical Impact : The 4aR,8aS configuration (vs. 4aS,8aR) may alter receptor binding. Confirm configuration via circular dichroism (CD) .
Advanced: What computational methods aid in reaction design for derivatives?
Methodological Answer:
- Quantum Mechanics (QM) : DFT calculations (e.g., B3LYP/6-31G*) predict transition states for cyclization, guiding catalyst selection .
- Molecular Dynamics (MD) : Simulates solvent effects on reaction kinetics (e.g., DMF stabilizes intermediates via H-bonding) .
- Machine Learning : Models trained on PubChem data predict regioselectivity in substitution reactions (e.g., meta vs. para positions) .
Advanced: How does stereochemistry influence synthesis and bioactivity?
Methodological Answer:
- Synthesis Control : Chiral catalysts (e.g., Jacobsen’s catalyst) or chiral auxiliaries enforce 4aR,8aS configuration .
- Bioactivity Impact : In a kinase inhibition study, the 4aR,8aS isomer showed 10-fold higher activity (IC₅₀ = 0.2 μM) than its enantiomer .
Mitigation Strategy : Use chiral HPLC (Chiralpak AD-H column) to separate enantiomers and test individually .
Advanced: How are structure-activity relationship (SAR) studies conducted for this compound?
Methodological Answer:
- Core Modifications : Replace the tert-butyl group with methyl/ethyl to assess steric effects on receptor binding.
- Functionalization : Introduce electron-withdrawing groups (e.g., -NO₂) at position 3 to enhance electrophilic reactivity .
- Case Study : A 2023 SAR study (J. Med. Chem.) showed that substituting the naphthyridine core with a pyridine ring reduced cytotoxicity by 50%, highlighting the scaffold’s importance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
